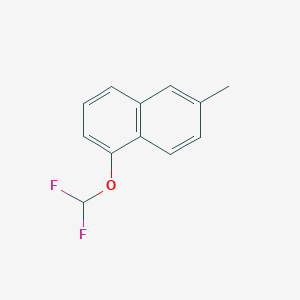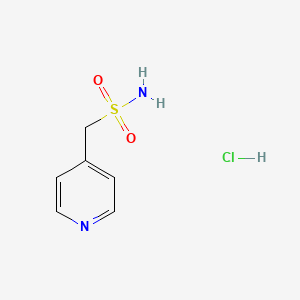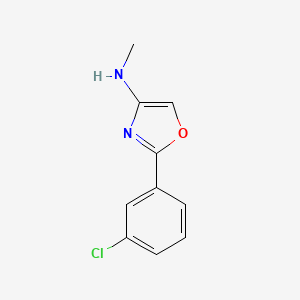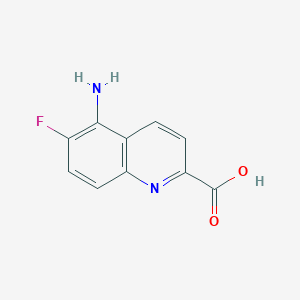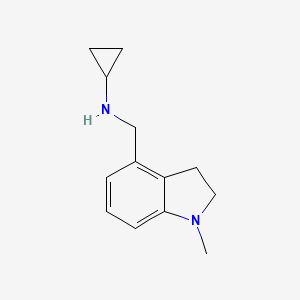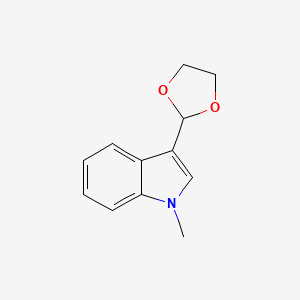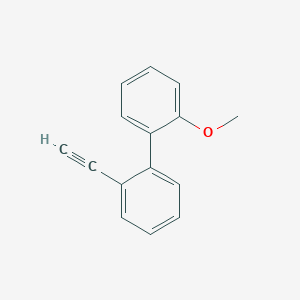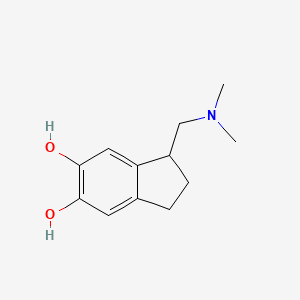
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indene backbone, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dehydroxylated or demethylated derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, altering their activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,7-diol
Comparison: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable molecule for targeted applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-9-4-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,14-15H,3-4,7H2,1-2H3 |
InChI Key |
UBMOQAQHFITFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
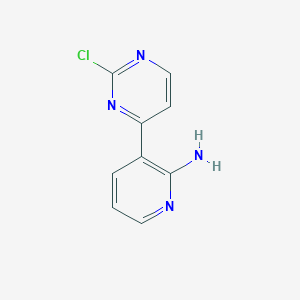
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)
